molecular formula C10H18ClNO2 B1476718 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one CAS No. 2092093-34-8

2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1476718
CAS No.: 2092093-34-8
M. Wt: 219.71 g/mol
InChI Key: FUJAFIDGDHZACJ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Synthetic Methods and Pharmacological Properties : Research by Vardanyan (2018) discusses the synthesis methods and pharmacological properties of derivatives of piperidin-1-yl propan- and butan-1-ol, including compounds related to 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)butan-1-one (Vardanyan, 2018).

  • Anti-Inflammatory Applications : A study by Goudie et al. (1978) found that compounds related to 4-(6-Methoxy-2-naphthyl)butan-2-one, which shares structural similarities with this compound, exhibited significant anti-inflammatory activity (Goudie et al., 1978).

  • Crystal Structure Analysis : Research by Gzella et al. (1999) focused on the crystal structure of a compound similar to this compound, providing insights into the spatial arrangement and potential interactions of such compounds (Gzella et al., 1999).

  • Blood Platelet Aggregation Inhibition : Grisar et al. (1976) investigated compounds including (2-piperidinyl)ethanones for their ability to inhibit blood platelet aggregation, an important factor in cardiovascular health (Grisar et al., 1976).

  • Chemical Synthesis and Characterization : Cheng De-ju (2014, 2015) conducted studies on the synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists, which are important in the development of novel therapeutic agents (Cheng De-ju, 2014), (Cheng De-ju, 2015).

  • Application in Antidiabetic Compounds : A study by Devine et al. (2020) explores the association of a compound with antidiabetic potential with 2-hydroxypropyl-β-cyclodextrin, which may have implications for improving solubility and bioavailability (Devine et al., 2020).

Future Directions

Depression is one of the most mutilating conditions in the world today. It has been difficult to make advancements toward better, more effective therapies since the introduction of antidepressant medicines in the late 1950s .

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-9(11)10(14)12-5-3-8(7-13)4-6-12/h8-9,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJAFIDGDHZACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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